1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18215220
InChI: InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2
SMILES:
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol

CAS No.:

Cat. No.: VC18215220

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol -

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
IUPAC Name 1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol
Standard InChI InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2
Standard InChI Key INZBFOAXCOWCQO-UHFFFAOYSA-N
Canonical SMILES C=CC(C1=NC2=CC=CC=C2S1)O

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Data

The compound’s IUPAC name, 1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol, reflects its benzothiazole core (a benzene ring fused with a thiazole) and an allylic alcohol substituent. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₉NOS
Molecular Weight191.25 g/mol
SMILESC=CC(C1=NC2=CC=CC=C2S1)O
InChIKeyINZBFOAXCOWCQO-UHFFFAOYSA-N
CAS Number181048-91-9

Crystallographic studies reveal that derivatives of benzothiazole often exhibit planar geometries, with intramolecular hydrogen bonds stabilizing their conformations. For example, related compounds like 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde show dihedral angles of 6.02° between the benzothiazole and phenyl rings, alongside O–H⋯N hydrogen bonds .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of benzothiazole derivatives typically involves condensation reactions. For 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol, a plausible route involves:

  • Formation of the Benzothiazole Core:

    • Reacting 2-aminobenzenethiol with aldehydes or ketones in the presence of iodine (I₂) generates the benzothiazole ring .

    • Example: 5-Bromo-2-hydroxybenzaldehyde and 2-aminobenzenethiol in methanol yield 2-(benzo[d]thiazol-2-yl)-4-bromophenol .

  • Introduction of the Propenol Group:

    • Allylic alcohol moieties can be introduced via Grignard additions or hydroxylation of propargyl intermediates .

Key Reaction Conditions

  • Solvent: Methanol or ethanol for solubility and reaction efficiency .

  • Catalysts: Iodine (I₂) facilitates cyclization in benzothiazole synthesis .

  • Temperature: Room temperature to 80°C, depending on the step .

Physicochemical Properties

Spectral Data

TechniqueKey SignalsReference
IR SpectroscopyO–H stretch (~3200 cm⁻¹), C=N (thiazole, ~1600 cm⁻¹)
NMR (¹H)- Allylic protons (δ 5.2–6.2 ppm)
- Aromatic protons (δ 7.0–8.5 ppm)
Mass SpectrometryMolecular ion peak at m/z 191.25

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzothiazoles shows decomposition temperatures above 200°C, suggesting moderate thermal stability .

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Thiazole Ring: Essential for binding to microbial targets like DprE1 .

  • Allylic Alcohol: Enhances solubility and hydrogen-bonding capacity .

ParameterRecommendationSource
Storage2–8°C in inert atmosphere
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation)
Precautionary MeasuresUse PPE (gloves, goggles)

Future Directions

  • Drug Development: Optimizing bioavailability via prodrug strategies.

  • Material Science: Exploring conductive polymers incorporating benzothiazole units .

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